molecular formula C19H20N2O4 B11329916 N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11329916
M. Wt: 340.4 g/mol
InChI Key: YNYDTKONTINAFP-UHFFFAOYSA-N
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Description

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]acetamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazine ring fused with a phenoxyacetamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with an appropriate acyl chloride to form the benzoxazine ring, followed by the introduction of the phenoxyacetamide group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Known for its keto-enol tautomerism and reactivity in various chemical reactions.

    Diketene: Used in the synthesis of acetoacetic acid derivatives.

Uniqueness: N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]acetamide stands out due to its unique benzoxazine ring structure combined with a phenoxyacetamide moiety, offering distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H20N2O4/c1-12(2)13-3-6-15(7-4-13)24-10-18(22)20-14-5-8-17-16(9-14)21-19(23)11-25-17/h3-9,12H,10-11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

YNYDTKONTINAFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

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